molecular formula C10H10ClN3O B2357632 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1512969-55-9

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No. B2357632
CAS RN: 1512969-55-9
M. Wt: 223.66
InChI Key: FYZBJABHXFTQPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting and boiling points, and spectral data. Unfortunately, specific physical and chemical properties for “this compound” are not available .

Scientific Research Applications

Antifungal Properties

1,2,3-Triazoles, including compounds like 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, have demonstrated significant biological activities. A study by Lima-Neto et al. (2012) explored the synthesis of similar compounds and their antifungal efficacy against Candida strains. They found that the halogen substituted triazole exhibited promising antifungal properties, indicating potential for future drug development (Lima-Neto et al., 2012).

Structural and Synthetic Studies

The structure and synthesis of triazole compounds, akin to this compound, have been a subject of various studies. For instance, Kariuki et al. (2021) described the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These studies contribute to understanding the chemical nature and potential applications of such compounds (Kariuki et al., 2021).

Radiopharmaceutical Applications

The triazole compound, similar to the one , has been investigated in the context of radiopharmaceuticals. Erlandsson et al. (2008) developed 18F-labelled vorozole analogues as PET tracers, showing the versatility of triazole compounds in medical imaging and diagnostics (Erlandsson et al., 2008).

Intermolecular Interactions and Crystallography

Research by Ahmed et al. (2020) focused on the synthesis and X-ray characterization of triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives. This study provided insights into the intermolecular interactions and molecular electrostatic potential of such compounds, enhancing our understanding of their structural properties (Ahmed et al., 2020).

Enzyme Inhibition Studies

In a study by Gong et al. (2017), a compound structurally related to this compound was selected as an inhibitor for human dihydroorotate dehydrogenase (HsDHODH). The study demonstrated the compound's potential in enzyme inhibition, underscoring its possible therapeutic applications (Gong et al., 2017).

Safety and Hazards

The safety and hazards of a chemical compound are usually determined through laboratory testing and regulatory standards. Unfortunately, specific safety and hazard information for “1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is not available .

properties

IUPAC Name

1-[1-(4-chlorophenyl)triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBJABHXFTQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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